303984-61-4 – Structural Divergence from High-Affinity GAL3 Antagonist SNAP 37889 (Compound 9) and Implication for Receptor Binding
The target compound (3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one) differs from the high-affinity GAL3 antagonist SNAP 37889 (compound 9 in Konkel et al., 2006) by a 3,5-dimethyl substitution on the phenyl imine moiety instead of a 3-trifluoromethyl group. Compound 9 exhibits a Ki of 17 nM and a Kb of 29 nM for the human GAL3 receptor [1]. The 3,5-dimethyl substitution in the target compound is expected to reduce electron-withdrawing character and increase steric bulk, which may alter binding affinity and selectivity relative to compound 9. Direct binding data for the target compound are not publicly available, making this a class-level inference [1][2].
| Evidence Dimension | GAL3 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 9 (1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one): Ki = 17 nM |
| Quantified Difference | Not quantifiable due to lack of target compound data |
| Conditions | Human GAL3 receptor radioligand displacement assay [1] |
Why This Matters
Understanding the impact of 3,5-dimethyl substitution on GAL3 receptor binding is essential for researchers investigating galaninergic pathways in neuropathic pain or depression, as it defines the compound's suitability relative to well-characterized antagonists.
- [1] Konkel, M. J., Lagu, B., Boteju, L. W., et al. (2006). 3-Arylimino-2-indolones Are Potent and Selective Galanin GAL3 Receptor Antagonists. Journal of Medicinal Chemistry, 49(13), 3757-3758. View Source
- [2] PubChem. 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one. Compound Summary. CID: 17349596. View Source
